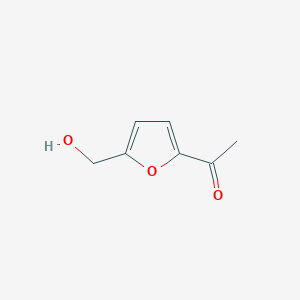

5-Acetyl-2-furanmethanol

Descripción general

Descripción

5-Acetyl-2-furanmethanol is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Acetyl-2-furanmethanol and its derivatives have been studied for their pharmacological properties. Notably, they exhibit significant biological activities, including:

- Antidiabetic Activity : Research has shown that derivatives of this compound can inhibit key enzymes linked to type 2 diabetes, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). In vitro studies demonstrated that certain derivatives displayed potent inhibition against these enzymes, which are critical targets in managing blood sugar levels .

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals. The DPPH free-radical scavenging assay indicated that some derivatives possess strong antioxidant activity, which is beneficial for preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : The anti-inflammatory potential of this compound derivatives was assessed through cyclooxygenase-2 (COX-2) inhibition studies. Certain compounds showed promising results in reducing inflammation, making them candidates for developing anti-inflammatory drugs .

Case Study: Enzyme Inhibition

A study involving the synthesis and evaluation of various this compound derivatives found that specific substitutions significantly enhanced their inhibitory effects on α-glucosidase and PTP1B. For instance, the derivative with a 4-fluorophenyl group exhibited the highest activity against α-glucosidase, with an IC50 value indicating potent enzyme inhibition .

Food Science

In food science, this compound is recognized for its flavor profile. It has been identified as a volatile compound released during the roasting of coffee beans, contributing to the aroma and flavor characteristics of coffee . Understanding its role in food chemistry can lead to improved flavor enhancement techniques in food processing.

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its derivatives are utilized in the synthesis of various functionalized compounds:

- Chiral Precursors : It is used to synthesize chiral furfuryl alcohols that are precursors for bioactive compounds like pyranones. These compounds have applications in pharmaceuticals due to their biological activities .

- Functionalized Benzofurans : The compound can be transformed into benzofuran derivatives with enhanced pharmacological properties, expanding its utility in drug development .

Data Table: Biological Activities of Derivatives

| Compound | Target Enzyme | IC50 (µM) | Activity Description |

|---|---|---|---|

| 4-Fluorophenyl derivative | α-Glucosidase | 12.4 | Strong inhibitor |

| 4-Methoxyphenyl derivative | PTP1B | 9.8 | Significant inhibitory activity |

| 3,5-Dimethoxyphenyl derivative | COX-2 | 15.0 | Moderate anti-inflammatory effect |

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group undergoes nucleophilic substitution reactions, particularly in the presence of catalysts or reactive intermediates:

-

Bromination : Treatment with N-bromosuccinimide (NBS) in CCl₄ under AIBN initiation selectively brominates the hydroxymethyl group, forming 5-bromomethyl-2-acetylfuran. This intermediate is unstable but critical for further derivatization .

-

Acetylation : Reaction with glacial acetic acid converts the hydroxymethyl group to an acetoxymethyl group, yielding 5-acetyl-2-furfuryl acetate. This step is reversible via hydrolysis with aqueous KOH .

Key Reaction Pathway

Oxidation and Reduction Reactions

The acetyl group (-COCH₃) and hydroxymethyl group participate in redox processes:

-

Reduction : Under Meerwein-Ponndorf-Verley conditions (e.g., Al(OiPr)₃, isopropanol), the acetyl group is reduced to a secondary alcohol, forming 5-(1-hydroxyethyl)-2-furanmethanol .

-

Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like KMnO₄ under acidic conditions, though this pathway is less commonly reported.

Addition Reactions Involving the Furan Ring

The furan ring’s conjugated diene system enables electrophilic and radical additions:

-

OH Radical Addition : Theoretical studies on analogous furans (e.g., 2-acetylfuran) show OH radicals preferentially add to the C(2) and C(5) positions of the ring at low temperatures (<500 K), forming dihydroxy intermediates .

-

Vinylation : Reaction with vinylating agents (e.g., Wittig reagents) introduces a vinyl group at C(2), producing 5-hydroxymethyl-2-vinylfuran in 60% yield .

Theoretical Insights into Reaction Kinetics

While direct kinetic data for 5-acetyl-2-furanmethanol is limited, computational studies on similar furans reveal:

Propiedades

Número CAS |

55087-82-6 |

|---|---|

Fórmula molecular |

C7H8O3 |

Peso molecular |

140.14 g/mol |

Nombre IUPAC |

1-[5-(hydroxymethyl)furan-2-yl]ethanone |

InChI |

InChI=1S/C7H8O3/c1-5(9)7-3-2-6(4-8)10-7/h2-3,8H,4H2,1H3 |

Clave InChI |

WPUGXTIOWBWKJY-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=CC=C(O1)CO |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.